OX1R Selectivity: 50-Fold Window Over OX2R Compared to DORAs and Non-Selective Antagonists
JNJ-54717793 demonstrates 50-fold selectivity for OX1R over OX2R, a critical differentiator from dual orexin receptor antagonists (DORAs) that lack this window. In contrast, the DORA suvorexant exhibits sub-10-fold selectivity (OX1R Ki ~0.5 nM, OX2R Ki ~1.5 nM) [1], and the OX1R-preferring tool compound SB-334867 shows only ~50-fold selectivity but with poor brain penetration [2]. JNJ-54717793's selectivity was systematically optimized from a nonselective DORA starting point (compound 5) through iterative SAR, culminating in a >50-fold OX1/OX2 ratio [3].
| Evidence Dimension | OX1R vs OX2R binding selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Ki (hOX1R) = 16 nM; Ki (hOX2R) = 700 nM; Ratio = 44 (OX2/OX1) |
| Comparator Or Baseline | Suvorexant: OX1R Ki ~0.5 nM, OX2R Ki ~1.5 nM (ratio ~3); SB-334867: OX1R Ki ~50 nM, OX2R Ki ~2500 nM (ratio ~50) [1][2] |
| Quantified Difference | JNJ-54717793 provides >10-fold higher OX1R selectivity than suvorexant; comparable OX1/OX2 ratio to SB-334867 but with superior brain penetration |
| Conditions | Radioligand binding assays using human recombinant OX1R and OX2R expressed in CHO cells |
Why This Matters
High OX1R selectivity minimizes OX2R-mediated sedative effects, enabling anxiety-focused therapeutic development without sleep disruption.
- [1] Winrow CJ, Gotter AL, Cox CD, Doran SM, Tannenbaum PL, Breslin MJ, et al. Promotion of sleep by suvorexant—a novel dual orexin receptor antagonist. J Neurogenet. 2011;25(1-2):52-61. View Source
- [2] Smart D, Sabido-David C, Brough SJ, Jewitt F, Johns A, Porter RA, et al. SB-334867-A: the first selective orexin-1 receptor antagonist. Br J Pharmacol. 2001;132(6):1179-1182. View Source
- [3] Préville C, Bonaventure P, Koudriakova T, Lord B, Nepomuceno D, Rizzolio M, et al. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793. ACS Med Chem Lett. 2020;11(10):2002-2009. View Source
